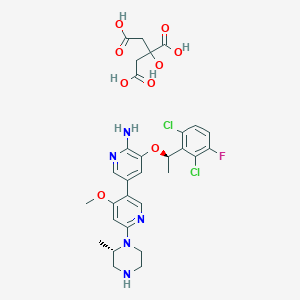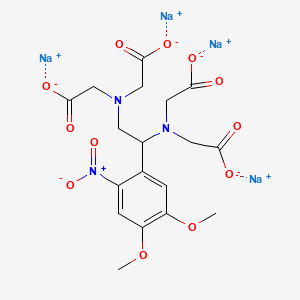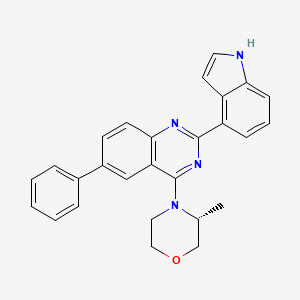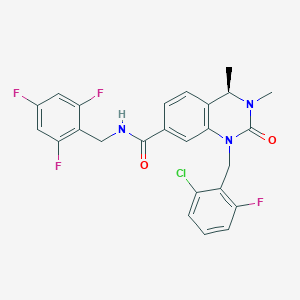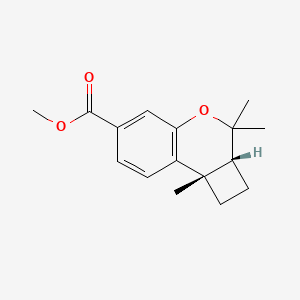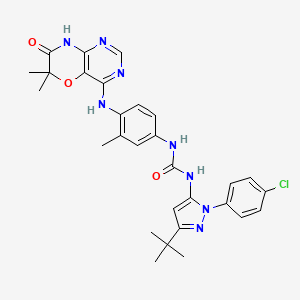
Keap1-Nrf2-IN-9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Keap1-Nrf2-IN-9 is a small molecule inhibitor that targets the interaction between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2). This interaction is crucial in regulating the cellular response to oxidative stress. By inhibiting this interaction, this compound can activate the Nrf2 pathway, which plays a significant role in protecting cells from oxidative damage and has implications in cancer, neurodegenerative diseases, and other conditions related to oxidative stress .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Keap1-Nrf2-IN-9 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers. general synthetic strategies for such inhibitors often involve:
Formation of Core Structure: This step involves the construction of the core scaffold of the molecule, which may include aromatic or heterocyclic rings.
Functional Group Modifications: Introduction of functional groups that enhance the binding affinity and specificity towards Keap1.
Purification and Characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and adhering to regulatory standards for pharmaceutical production. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions
Keap1-Nrf2-IN-9 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, which may enhance or reduce the compound’s efficacy.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups that enhance the compound’s binding affinity to Keap1 .
科学的研究の応用
Keap1-Nrf2-IN-9 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the Keap1-Nrf2 interaction and its role in oxidative stress response.
Biology: Helps in understanding the cellular mechanisms of oxidative stress and the protective role of the Nrf2 pathway.
Medicine: Investigated for its potential therapeutic applications in diseases related to oxidative stress, such as cancer, neurodegenerative diseases, and inflammatory conditions.
作用機序
Keap1-Nrf2-IN-9 exerts its effects by inhibiting the interaction between Keap1 and Nrf2. Under normal conditions, Keap1 binds to Nrf2 and targets it for ubiquitination and subsequent degradation. When this compound inhibits this interaction, Nrf2 is stabilized and translocates to the nucleus, where it activates the transcription of genes involved in antioxidant defense, detoxification, and cellular protection. This activation helps in mitigating oxidative stress and protecting cells from damage .
類似化合物との比較
Similar Compounds
Sulforaphane: A naturally occurring isothiocyanate that also activates the Nrf2 pathway by modifying Keap1.
Dimethyl Fumarate: An FDA-approved drug for multiple sclerosis that activates Nrf2 through a similar mechanism.
Andrographolide Derivatives: Synthetic compounds that target the Keap1-Nrf2 axis and possess anti-inflammatory and anticancer properties.
Uniqueness of Keap1-Nrf2-IN-9
This compound is unique in its high specificity and potency in inhibiting the Keap1-Nrf2 interaction. This specificity makes it a valuable tool for research and potential therapeutic applications, as it can effectively activate the Nrf2 pathway without significant off-target effects .
特性
分子式 |
C31H30N2O11S2 |
|---|---|
分子量 |
670.7 g/mol |
IUPAC名 |
2-[4-[carboxymethyl-(4-methoxyphenyl)sulfonylamino]-N-(4-methoxyphenyl)sulfonyl-3-phenylmethoxyanilino]acetic acid |
InChI |
InChI=1S/C31H30N2O11S2/c1-42-24-9-13-26(14-10-24)45(38,39)32(19-30(34)35)23-8-17-28(29(18-23)44-21-22-6-4-3-5-7-22)33(20-31(36)37)46(40,41)27-15-11-25(43-2)12-16-27/h3-18H,19-21H2,1-2H3,(H,34,35)(H,36,37) |
InChIキー |
WLXLBNHWWYEQCG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C=C2)N(CC(=O)O)S(=O)(=O)C3=CC=C(C=C3)OC)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![sodium;[(3R,5R,7S,10S,13R,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12415606.png)


